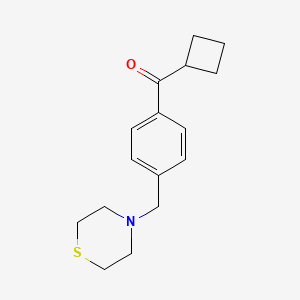
Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone
Overview
Description
“Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone” is a chemical compound with the CAS Number: 898783-30-7 . It has a molecular weight of 275.41 and its IUPAC name is cyclobutyl [4- (4-thiomorpholinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of “Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone” is represented by the linear formula: C16H21NOS . The InChI Code for this compound is 1S/C16H21NOS/c18-16 (14-2-1-3-14)15-6-4-13 (5-7-15)12-17-8-10-19-11-9-17/h4-7,14H,1-3,8-12H2 .Scientific Research Applications
Synthesis and Chemical Reactivity Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone, as a chemical compound, finds its applications primarily in the synthesis of complex molecules and the study of chemical reactivity. Research into cyclobutyl-containing compounds has shown their potential in creating a variety of cyclic and acyclic molecular structures through different synthetic routes. For instance, studies have highlighted the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols via cyclization processes involving ketone derivatives (Uchiyama et al., 1998). Furthermore, cyclobutenes, closely related to cyclobutyl ketones, have been shown to react with enamines, yielding α-cyclobutyl ketones or amino-bicyclo[2.2.0]hexane adducts, indicating the flexibility of cyclobutyl groups in synthetic chemistry (Franck-Neumann et al., 1988).
Cycloaddition Reactions Cyclobutyl compounds are also integral in cycloaddition reactions, a method for forming ring structures. A specific example includes the [2+2] cycloaddition of alkenyl sulfide with α,β-unsaturated ketone, leading to 1-cyclobutenyl ketones, showcasing their utility in building complex cyclic ketones (Takeda et al., 1986). Such reactions are pivotal for the development of novel organic compounds with potential applications in pharmaceuticals and materials science.
Cyclobutylcarbinyl Phenyl Ketones Interaction The interaction of 4-membered rings with adjacent carbanion centers has been investigated, providing insight into the stability and reactivity of cyclobutylcarbinyl phenyl ketones. This research contributes to a deeper understanding of the electronic effects exerted by cyclobutyl groups on adjacent molecular frameworks, which is critical for designing molecules with desired reactivity and stability (Güven & Peynircioǧlu, 2002).
Nucleophilic Behavior Studies Investigations into the nucleophilic behavior of morpholino ethenes, including those derived from cyclobutyl ketones, have expanded the understanding of how these compounds interact with various reagents. Such studies are fundamental for the development of new synthetic pathways and the creation of molecules with precise functional groups (Ferri et al., 1978).
Safety and Hazards
properties
IUPAC Name |
cyclobutyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-16(14-2-1-3-14)15-6-4-13(5-7-15)12-17-8-10-19-11-9-17/h4-7,14H,1-3,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLXCCVLUULRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642945 | |
| Record name | Cyclobutyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone | |
CAS RN |
898783-30-7 | |
| Record name | Cyclobutyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




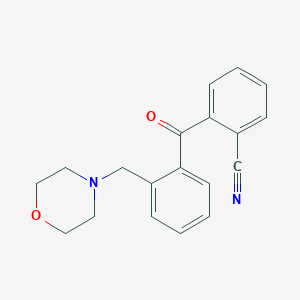

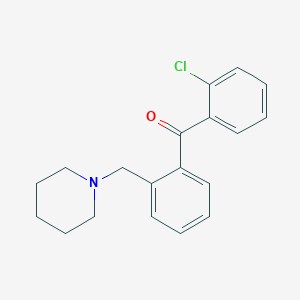
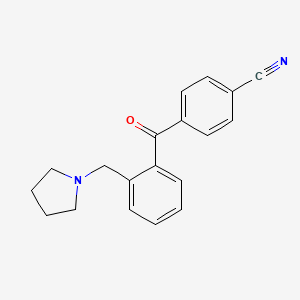

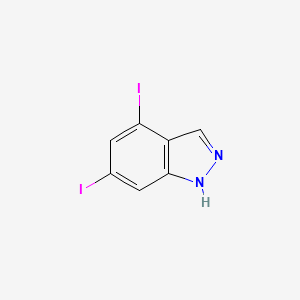
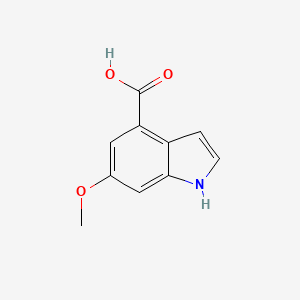
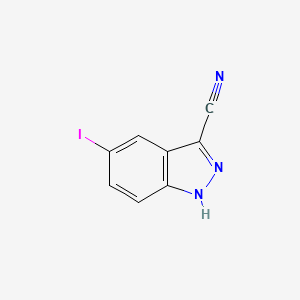
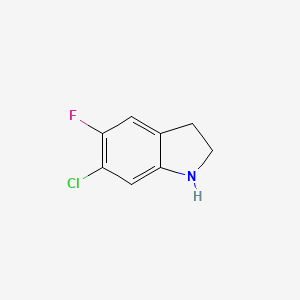

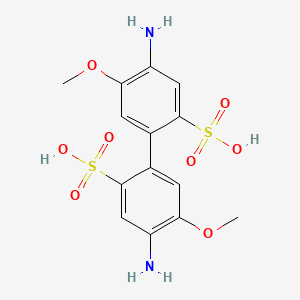
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1613722.png)
